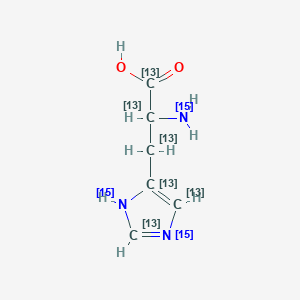
rac Histidine-13C6,15N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Histidine-13C6,15N3: is a stable isotope-labeled compound of histidine, an essential amino acid. This compound is labeled with carbon-13 and nitrogen-15 isotopes, making it valuable in various scientific research fields. The molecular formula of this compound is C6H9N3O2, and it has a molecular weight of 164.09 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Histidine-13C6,15N3 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the histidine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of histidine. The reaction conditions typically involve controlled environments to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using labeled precursors. The process requires stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production methods are designed to be cost-effective while maintaining high yields and isotopic purity .
Chemical Reactions Analysis
Types of Reactions: rac Histidine-13C6,15N3 undergoes various chemical reactions, including:
Oxidation: The imidazole ring in histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can occur at the carboxyl group or the imidazole ring.
Substitution: Substitution reactions can take place at the amino group or the imidazole ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazolone derivatives .
Scientific Research Applications
rac Histidine-13C6,15N3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and metabolism of histidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of histidine-containing drugs.
Industry: Applied in the production of labeled peptides and proteins for research and diagnostic purposes
Mechanism of Action
The mechanism of action of rac Histidine-13C6,15N3 involves its incorporation into biological molecules and pathways. The labeled isotopes allow researchers to track the movement and transformation of histidine in various biochemical processes. The molecular targets include enzymes and transporters involved in histidine metabolism, such as histidine decarboxylase and histidine transporters .
Comparison with Similar Compounds
L-Histidine-13C6,15N3: Another isotope-labeled form of histidine with similar applications.
L-Histidine-13C6: Labeled only with carbon-13 isotopes.
L-Histidine-15N3: Labeled only with nitrogen-15 isotopes
Uniqueness: rac Histidine-13C6,15N3 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes. This dual labeling provides more detailed information in research studies, allowing for the simultaneous tracking of carbon and nitrogen atoms in histidine metabolism and interactions .
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
164.091 g/mol |
IUPAC Name |
2-(15N)azanyl-3-((2,4,5-13C3,1,3-15N2)1H-imidazol-5-yl)(1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C6H9N3O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1,7H2,(H,8,9)(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1 |
InChI Key |
HNDVDQJCIGZPNO-RIQGLZQJSA-N |
Isomeric SMILES |
[13CH]1=[13C]([15NH][13CH]=[15N]1)[13CH2][13CH]([13C](=O)O)[15NH2] |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


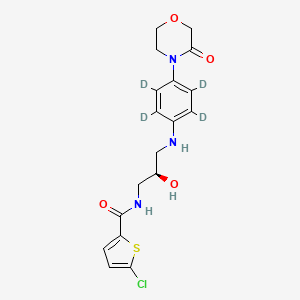


![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-[(6-{[2-nitro-4-(pyrimidin-2-yl)phenyl]amino}hexyl)amino]cyclohexane-1,2,3,4-tetrol](/img/structure/B15142786.png)



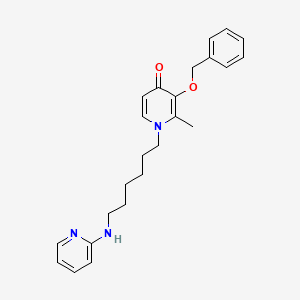

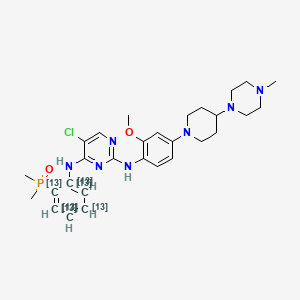

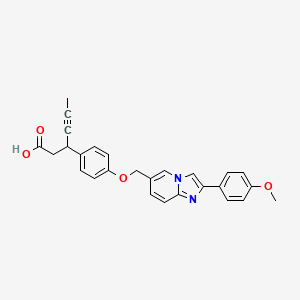

![[(1R)-2-(1-benzofuran-3-yl)-1-[[2-(N,S-dimethylsulfonimidoyl)phenyl]methoxycarbonylamino]ethyl]boronic acid](/img/structure/B15142845.png)
